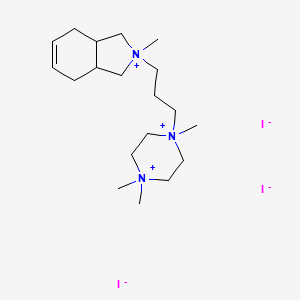
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- typically involves a [3+2] cycloaddition reaction between an azide and a nitrile. One common method is the reaction of 2-(2-chlorophenoxy)ethyl nitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles as catalysts to enhance reaction efficiency and yield. These methods are designed to be more eco-friendly and cost-effective .
化学反応の分析
Types of Reactions: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
科学的研究の応用
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
作用機序
The mechanism of action of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets effectively . This property makes it a valuable scaffold in medicinal chemistry for the development of new drugs.
類似化合物との比較
1H-Tetrazole: The parent compound with no substituents.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 2-(2-chlorophenoxy)ethyl group enhances its potential for specific applications in medicinal chemistry and material science .
特性
CAS番号 |
76167-88-9 |
|---|---|
分子式 |
C9H9ClN4O |
分子量 |
224.65 g/mol |
IUPAC名 |
5-[2-(2-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-3-1-2-4-8(7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
InChIキー |
DMFPLPUKHHORCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCCC2=NNN=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)






![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)



